molecular formula C28H25ClN2O5 B2437799 2-[6-chloro-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide CAS No. 895645-73-5

2-[6-chloro-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide

Cat. No.: B2437799
CAS No.: 895645-73-5
M. Wt: 504.97
InChI Key: NWMGNNWQAAKRKU-UHFFFAOYSA-N
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Description

2-[6-chloro-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: As a lead compound for the development of new therapeutic agents, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-chloro-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the quinoline core: This can be achieved through cyclization reactions involving aniline derivatives and β-ketoesters.

    Introduction of the chloro and ethylbenzoyl groups: These groups can be introduced through electrophilic aromatic substitution reactions.

    Formation of the acetamide linkage: This step involves the reaction of the quinoline derivative with 3,5-dimethoxyphenylacetic acid or its derivatives under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[6-chloro-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones to alcohols or reduce other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can be used to introduce new substituents on the quinoline ring or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (Cl2, Br2), alkyl halides, and nucleophiles (amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce alcohol derivatives.

Mechanism of Action

The mechanism of action of 2-[6-chloro-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including:

    Enzymes: Inhibiting or modulating enzyme activity.

    Receptors: Binding to and activating or blocking receptors.

    DNA/RNA: Intercalating into DNA/RNA and affecting replication or transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a quinoline core.

    Quinoline: The parent compound of many derivatives with diverse biological activities.

    Ciprofloxacin: A fluoroquinolone antibiotic with a quinoline core.

Uniqueness

2-[6-chloro-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide is unique due to its specific substitution pattern, which may confer distinct biological properties and potential therapeutic applications compared to other quinoline derivatives.

Properties

IUPAC Name

2-[6-chloro-3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25ClN2O5/c1-4-17-5-7-18(8-6-17)27(33)24-15-31(25-10-9-19(29)11-23(25)28(24)34)16-26(32)30-20-12-21(35-2)14-22(13-20)36-3/h5-15H,4,16H2,1-3H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWMGNNWQAAKRKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)Cl)CC(=O)NC4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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